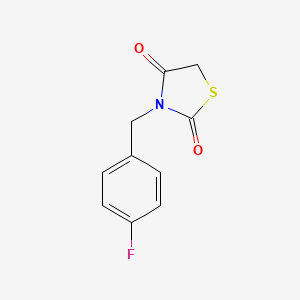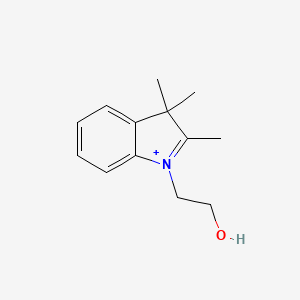
3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-
Descripción general
Descripción
3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-: is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyethyl group at the first position and three methyl groups at the second, third, and third positions of the indolium ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- typically involves the alkylation of indole derivatives. One common method is the reaction of indole with ethylene oxide in the presence of a strong base, such as sodium hydride, to introduce the hydroxyethyl group. The methyl groups can be introduced through methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation and methylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The indolium ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitro-substituted indolium derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- is used as a precursor for the synthesis of various heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the study of enzyme activities and cellular processes.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the indolium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-
Comparison: Compared to similar compounds, 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity. The additional methyl groups also contribute to its stability and ability to participate in various chemical reactions. This makes it a versatile compound with a wide range of applications in different fields.
Propiedades
IUPAC Name |
2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15/h4-7,15H,8-9H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGJYNHOQNJMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355682 | |
| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138559-05-4 | |
| Record name | 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


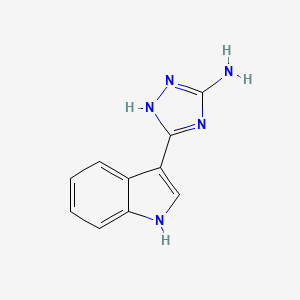
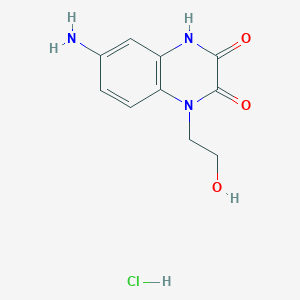
![6-(Tert-butoxycarbonyl)-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3047315.png)
![Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3047316.png)



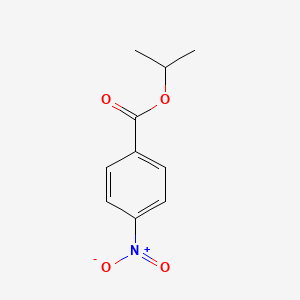
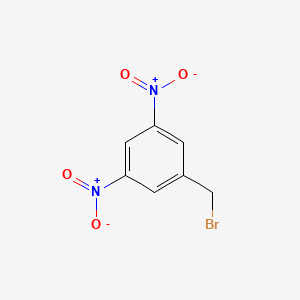
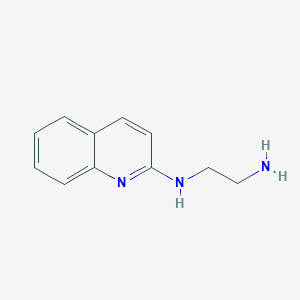
![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)
